molecular formula C24H25N3O6S2 B2768692 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1223770-51-1

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2768692
CAS RN: 1223770-51-1
M. Wt: 515.6
InChI Key: YWSCUUNXZZXYAQ-UHFFFAOYSA-N
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Description

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H25N3O6S2 and its molecular weight is 515.6. The purity is usually 95%.
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Scientific Research Applications

Photocatalytic Hydrogen Evolution

The compound has been investigated for its potential as a polymeric photocatalyst in hydrogen evolution by water splitting. Researchers have modified 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) by introducing sulfonyl groups. The resulting A1–A2-type copolymer, specifically PBDTTS-1SO, exhibited remarkable photocatalytic activity, with an apparent quantum yield exceeding 18% at 500 nm—among the highest values reported for polymer photocatalysts .

Electrochromic Materials

The compound’s structure suggests potential as an electrochromic material. By tuning its electronic properties, it could be used in smart windows, displays, or other devices that change color in response to an applied voltage. Further research is needed to explore its electrochromic behavior .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative, which is then coupled with an N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide derivative to form the final product.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "6-oxo-1,6-dihydropyrimidine-2-thiol", "2,3-dihydrobenzo[b][1,4]dioxin-6-amine", "acetic anhydride", "triethylamine", "sodium bicarbonate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) intermediate", "a. Dissolve 6-oxo-1,6-dihydropyrimidine-2-thiol (1.0 g, 8.2 mmol) in acetic anhydride (10 mL) and add triethylamine (1.5 mL, 10.8 mmol) dropwise with stirring at room temperature.", "b. Add 4-butylbenzenesulfonyl chloride (2.0 g, 8.2 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "c. Pour the reaction mixture into a mixture of ice-water (50 mL) and sodium bicarbonate (5 g) and extract with ethyl acetate (3 x 50 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate as a yellow solid (2.5 g, 85%).", "Step 2: Synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide intermediate", "a. Dissolve 2,3-dihydrobenzo[b][1,4]dioxin-6-amine (1.0 g, 6.5 mmol) in methanol (10 mL) and add acetic anhydride (1.0 mL, 10.8 mmol) dropwise with stirring at room temperature.", "b. Stir the reaction mixture for 2 hours at room temperature and then evaporate the solvent under reduced pressure.", "c. Dissolve the residue in water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate as a white solid (1.5 g, 85%).", "Step 3: Coupling of intermediates to form final product", "a. Dissolve the 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) intermediate (1.0 g, 2.2 mmol) and N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide intermediate (0.5 g, 2.2 mmol) in methanol (20 mL).", "b. Add sodium bicarbonate (0.5 g) to the reaction mixture and stir for 2 hours at room temperature.", "c. Filter the reaction mixture and wash the solid with water (10 mL).", "d. Dry the solid under vacuum to obtain the final product as a white solid (1.2 g, 80%)." ] }

CAS RN

1223770-51-1

Product Name

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Molecular Formula

C24H25N3O6S2

Molecular Weight

515.6

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C24H25N3O6S2/c1-2-3-4-16-5-8-18(9-6-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-7-10-19-20(13-17)33-12-11-32-19/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,26,28)(H,25,27,29)

InChI Key

YWSCUUNXZZXYAQ-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4

solubility

not available

Origin of Product

United States

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